N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
Description
This compound is an ethanediamide derivative featuring a benzodioxolyl group, a 4-fluorophenyl moiety, and a morpholine ring. Its molecular formula is C₂₃H₂₄FN₃O₅, with a molecular weight of approximately 453.46 g/mol. The compound’s design integrates substituents that enhance binding to the enzyme’s active site, as suggested by molecular docking studies .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5/c22-15-3-1-14(2-4-15)17(25-7-9-28-10-8-25)12-23-20(26)21(27)24-16-5-6-18-19(11-16)30-13-29-18/h1-6,11,17H,7-10,12-13H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMQXOICTSKFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the introduction of the 4-fluorophenyl group, and the attachment of the morpholinoethyl side chain. One common synthetic route involves the following steps:
Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through a copper-catalyzed coupling reaction of a suitable precursor with a benzo[d][1,3]dioxole derivative.
Introduction of the 4-Fluorophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction using a 4-fluorophenyl halide and a suitable nucleophile.
Attachment of the Morpholinoethyl Side Chain: This can be accomplished through a nucleophilic substitution reaction, where the morpholinoethyl group is introduced using a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. This compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cell surface receptors, altering signal transduction pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a class of ethanediamide derivatives with variations in substituents influencing pharmacological properties. Key analogues include:
Key Observations:
Core Structure : All analogues share an ethanediamide backbone but differ in substituents affecting solubility, steric bulk, and target affinity.
Substituent Impact: The morpholin-4-yl group in the target compound may enhance hydrogen bonding compared to piperazine in or tetrahydroquinoline in QOD . The 4-fluorophenyl moiety is conserved in the target compound and , suggesting its role in π-π interactions with aromatic residues in falcipain-2.
Pharmacological and Computational Insights
- Molecular Docking : QOD and ICD bind falcipain-2’s active site via hydrogen bonds (amide groups) and hydrophobic interactions (aromatic substituents) . The target compound’s morpholine ring may mimic these interactions.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide, often referred to as a derivative of benzodioxole, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzodioxole moiety and a morpholine ring. Its molecular formula is with a molecular weight of approximately 345.38 g/mol. The presence of the fluorophenyl group is significant in influencing the compound's biological activity.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. Specifically, studies have shown that derivatives of benzodioxole can modulate serotonin and dopamine receptors, which are crucial in mood regulation and psychopharmacological effects .
Additionally, the compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological conditions. The morpholine component is particularly noted for its role in enhancing solubility and bioavailability.
Psychopharmacological Effects
- Entactogenic Properties : Similar compounds have been classified as entactogens, which are known to enhance emotional connectivity and empathy. The N-methyl derivative of related compounds has shown non-hallucinogenic psychoactive effects, suggesting that this compound may also possess similar properties .
- Potential Antidepressant Effects : The modulation of serotonin receptors indicates potential antidepressant effects. In animal models, compounds with similar structures have demonstrated efficacy in reducing depressive-like behaviors .
- Neuroprotective Properties : Some studies suggest that benzodioxole derivatives may exhibit neuroprotective effects against oxidative stress and neuroinflammation, which are pivotal in neurodegenerative diseases .
Antimicrobial Activity
Preliminary investigations have indicated that this compound may possess antimicrobial properties. In vitro studies have shown activity against various bacterial strains, although further research is necessary to establish its efficacy and safety profile in clinical settings.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
